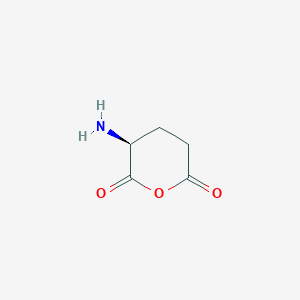

(3S)-3-Aminooxane-2,6-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-3-aminooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2,6H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWFOJDAIRDAPK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545960 | |

| Record name | (3S)-3-Aminooxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48103-74-8 | |

| Record name | (3S)-3-Aminooxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemical Assignment, and Structural Context Within Heterocyclic Chemistry

(3S)-3-Aminooxane-2,6-dione is a heterocyclic organic compound with the chemical formula C₅H₇NO₃. nih.govchemspider.com Its systematic name, (3S)-3-aminodihydro-2H-pyran-2,6(3H)-dione, provides a clear description of its structure. cymitquimica.com The nomenclature indicates a six-membered ring containing an oxygen atom, classifying it as an oxane. The "-2,6-dione" suffix signifies the presence of two carbonyl groups at positions 2 and 6 of the ring. The "3-amino" prefix denotes an amino group substituent at the third carbon atom.

A crucial feature of this molecule is its chirality, which is designated by the "(3S)" stereochemical assignment. This specifies the absolute configuration at the stereogenic center, the carbon atom at position 3, which is bonded to the amino group. cymitquimica.com This specific three-dimensional arrangement is a critical determinant of the molecule's potential interactions with other chiral molecules.

The core structure of the molecule is a derivative of glutaric anhydride (B1165640), also known as oxane-2,6-dione. nih.gov The presence of the dicarbonyl functionality within the oxane ring suggests a propensity for reactivity, including the potential for tautomerism and participation in condensation reactions. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 48103-74-8 |

| IUPAC Name | This compound |

This table is populated with data from publicly available chemical databases. nih.govchemspider.com

Significance As a Chiral Building Block in Complex Molecular Synthesis

In the field of organic synthesis, chiral building blocks are indispensable tools for the construction of complex, stereochemically defined molecules. The (3S)-3-Aminooxane-2,6-dione molecule possesses the necessary attributes of a chiral building block: a defined stereocenter and functional groups (an amino group and a cyclic anhydride-like structure) that can be manipulated for further chemical transformations.

The amino group provides a nucleophilic site for the introduction of a wide variety of substituents through acylation, alkylation, and other coupling reactions. The heterocyclic ring itself can potentially be opened or modified, offering pathways to more complex linear or cyclic structures. While the specific applications of this compound in the synthesis of complex molecules are not extensively documented in mainstream chemical literature, its structural motifs are of interest in medicinal chemistry. cymitquimica.com Compounds of this nature are often explored for their potential biological activities.

Historical Perspectives and Seminal Contributions to Its Understanding

Enantioselective Chemical Synthesis Routes

The stereocontrolled synthesis of this compound can be approached through various enantioselective chemical methods, including the use of chiral starting materials, asymmetric catalysts, and strategic deployment of protecting groups.

Chiral Pool Approaches

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure natural products that can serve as starting materials for complex chiral molecules. L-glutamic acid, with its inherent (S)-stereochemistry, is the most logical and common chiral pool precursor for the synthesis of this compound and its analogs.

A common strategy involves the protection of the amino group of L-glutamic acid, followed by cyclization to form the corresponding anhydride. For instance, a closely related analog, (S)-3-aminopiperidine-2,6-dione, is synthesized from L-glutamine. This process typically involves N-protection, cyclization, and subsequent deprotection. A similar approach can be envisioned for this compound starting from N-protected L-glutamic acid.

Table 1: Plausible Chiral Pool Synthesis of this compound from L-Glutamic Acid

| Step | Reagents and Conditions | Intermediate/Product | Notes |

| 1. N-Protection | Boc₂O, aq. NaOH, Dioxane | N-Boc-L-glutamic acid | Protection of the amino group is crucial to prevent side reactions. |

| 2. Cyclization | Acetic anhydride, heat | (3S)-3-(tert-butoxycarbonylamino)oxane-2,6-dione | Formation of the cyclic anhydride ring. |

| 3. Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | This compound | Removal of the Boc protecting group to yield the final product. |

This table presents a plausible synthetic route based on established chemical principles for analogous compounds.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, allowing for the creation of the desired stereocenter from a prochiral substrate. A highly relevant strategy for the synthesis of this compound is the desymmetric alcoholysis of 3-aminoglutaric anhydrides. acs.orgnih.gov This method utilizes a chiral organocatalyst to selectively open the meso-anhydride, leading to a chiral monoester which can then be further manipulated.

In a reported study, N-protected 3-aminoglutaric anhydrides were subjected to alcoholysis in the presence of a cinchona-derived squaramide bifunctional organocatalyst. acs.orgnih.gov This resulted in the formation of γ-carboxy-β-amino acids with high enantioselectivity. The resulting chiral diacid monoester could then be cyclized to afford the desired this compound.

Table 2: Asymmetric Desymmetrization Approach to a Precursor of this compound acs.orgnih.gov

| Substrate | Catalyst | Alcohol | Product | Yield (%) | ee (%) |

| N-TFA-N-acyl-3-aminoglutaric anhydride | Bis-quinine-squaramide | Benzyl (B1604629) alcohol | γ-Benzyl ester of N-protected 3-aminoglutaric acid | up to 99 | up to 98 |

| N-TFA-N-acyl-3-aminoglutaric anhydride | Bis-quinine-squaramide | Methanol | γ-Methyl ester of N-protected 3-aminoglutaric acid | High | High |

This data is for the synthesis of a precursor, which would require subsequent cyclization to form this compound.

Novel Protecting Group Strategies

The choice of protecting groups for the amino functionality is critical in the synthesis of this compound to ensure compatibility with reaction conditions and to prevent undesired side reactions such as racemization. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic and biocatalytic methods are increasingly attractive for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental compatibility.

Enzyme-Catalyzed Ring Closure Reactions

Enzymes have the potential to catalyze the cyclization of a suitable precursor to form this compound with high enantioselectivity. A notable example in a related system is the biosynthesis of the microbial blue pigment indigoidine (B1217730). nih.gov In this pathway, an enzyme complex, IdgS, catalyzes the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.gov The thioesterase domain of the enzyme is responsible for this ring closure. nih.gov

This discovery opens the door to engineering similar enzymes or utilizing existing ones for the synthesis of this compound from a glutamic acid derivative. A hypothetical chemoenzymatic process could involve the enzymatic cyclization of an activated L-glutamic acid derivative.

Table 3: Hypothetical Enzyme-Catalyzed Ring Closure

| Enzyme Type | Substrate | Product | Key Advantage |

| Engineered Cyclase/Thioesterase | N-Activated L-glutamic acid derivative | This compound | High enantioselectivity and mild reaction conditions. |

This table represents a conceptual approach based on analogous enzymatic reactions.

Biocatalytic Resolution Techniques for Enantiopure this compound

Kinetic resolution is a powerful technique to separate a racemic mixture into its constituent enantiomers. In a biocatalytic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For the synthesis of this compound, a racemic mixture of 3-aminooxane-2,6-dione could be subjected to enzymatic resolution. For instance, a lipase (B570770) or a protease could selectively acylate the amino group of the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. Lipases, such as those from Candida antarctica (CAL-B), are well-known for their ability to resolve a wide range of chiral amines and alcohols. researchgate.net

Another approach is the dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This could be achieved by coupling a selective enzyme with a chemical or enzymatic racemization agent.

Table 4: Potential Biocatalytic Resolution Strategies

| Method | Enzyme | Racemic Substrate | Principle |

| Kinetic Resolution | Lipase (e.g., CAL-B) | (rac)-3-Aminooxane-2,6-dione | Selective acylation of the (R)-enantiomer, leaving (S)-enantiomer unreacted. |

| Dynamic Kinetic Resolution | Lipase + Racemization agent | (rac)-3-Aminooxane-2,6-dione | Selective acylation of the (R)-enantiomer coupled with in situ racemization of the (S)-enantiomer. |

This table outlines plausible biocatalytic resolution methods based on established enzymatic capabilities.

Engineered Biocatalysts for Enhanced Stereoselectivity

The asymmetric synthesis of chiral molecules using biocatalysts is a cornerstone of modern green chemistry, offering high selectivity under mild reaction conditions. For precursors of this compound, such as 3-substituted glutaric anhydrides, engineered enzymes have been shown to be highly effective in achieving stereocontrol.

One prominent strategy is the enzymatic desymmetrization of a prochiral anhydride. Research into the lipase B from Pseudozyma antarctica (CALB) has demonstrated its potential in the asymmetric synthesis of (R)-3-substituted glutaric acid methyl monoesters from their corresponding anhydrides. rsc.org However, the wild-type enzyme often exhibits low yields, titers, and enantiomeric excess (ee), or may favor the undesired enantiomer. rsc.org To overcome these limitations, protein engineering has been employed to reshape the enzyme's substrate pocket and enhance its performance. rsc.org

A semi-rational design approach, combining computational analysis (in silico) with site-directed mutagenesis, was used to create CALB variants with reversed and improved enantioselectivity. rsc.org By analyzing the substrate structure and using molecular docking, researchers identified key amino acid residues affecting stereoselectivity. rsc.org The resulting engineered variant, EF5, exhibited a complete reversal of enantiopreference from the wild-type's S-selectivity to the desired R-selectivity, with a significant increase in catalytic efficiency. rsc.org This approach highlights how engineered biocatalysts can be tailored to produce specific stereoisomers that are otherwise difficult to access.

| Enzyme | Enantioselectivity | ee Value (%) | kcat/KM (mM⁻¹ s⁻¹) | Relative Affinity Increase |

|---|---|---|---|---|

| WT CALB | S-selective | Not Reported | 0.59 | 1.0x |

| EF5 Variant | R-selective | 85% | 8.29 | 2.31x |

Furthermore, investigations into the biosynthesis of the microbial pigment indigoidine have led to the development of biocatalysts for producing the related chiral compound (S)‐3‐aminopiperidine‐2,6‐dione. nih.gov The enzyme IdgS was engineered to selectively cyclize L-glutamine into the desired (S)-enantiomer, demonstrating the power of biocatalysts derived from natural product biosynthetic pathways for creating chiral 3-amino substituted heterocyclic compounds. nih.gov Such strategies could foreseeably be adapted for the production of this compound from similar amino acid precursors.

Green Chemistry Approaches in Synthesis

Green chemistry principles emphasize the use of processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound benefits from such approaches through the use of environmentally benign solvents and the development of highly efficient and recyclable catalysts.

The use of biocatalysts, such as the engineered lipases discussed previously, is inherently a green approach. These enzymes typically operate under mild temperature and pH conditions and are compatible with aqueous environments, reducing the reliance on volatile and often toxic organic solvents. rsc.org While many biocatalytic reactions for anhydride desymmetrization still employ organic solvents to dissolve hydrophobic substrates, the enzymatic process itself represents a more sustainable alternative to traditional chemical methods that may require cryogenic temperatures or harsh reagents. rsc.org

The development of whole-cell biocatalysts or immobilized enzymes further enhances the green credentials of these synthetic routes by facilitating catalyst recovery and reuse, minimizing waste, and simplifying downstream processing. rsc.org Although specific solvent-free or purely aqueous synthetic routes for this compound are not extensively detailed in current literature, the trend towards biocatalysis points in this direction.

Sustainable production relies on the development of catalysts that are not only efficient and selective but also cost-effective and environmentally friendly. acs.org In the context of synthesizing chiral precursors to this compound, both biocatalysts and organocatalysts have emerged as sustainable options.

As detailed under section 2.2.3, the development of engineered CALB variants like EF5 provides a sustainable biocatalytic route. By optimizing the fermentation of the yeast host and the immobilization conditions for the enzyme, researchers significantly increased the hydrolytic activity, making the process more viable for industrial application. rsc.org

In parallel, organocatalysis has provided a powerful, metal-free method for the enantioselective synthesis of γ-carboxy-β-amino acids through the desymmetrization of N-protected 3-aminoglutaric anhydrides. acs.org Bifunctional organocatalysts derived from cinchona alkaloids, such as bis-quinine-squaramide, have proven highly effective. acs.org These catalysts operate through hydrogen bonding interactions to activate both the anhydride substrate and the alcohol nucleophile, facilitating a highly organized transition state that leads to excellent enantioselectivity. acs.org A key finding was the crucial role of an N-trifluoroacetyl group on the anhydride in achieving high chiral induction. acs.org This organocatalytic method avoids the use of heavy metals and offers an attractive route to versatile chiral building blocks from 3-aminoglutaric anhydride precursors. acs.org

| N-Protecting Group | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzoyl (Bz) | Bis-quinine-squaramide | 96 | 20 |

| Trifluoroacetyl (TFA) | Bis-quinine-squaramide | 99 | 91 |

Reactivity of the Cyclic Anhydride Moiety

The cyclic anhydride portion of this compound is characterized by two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The strain in the six-membered ring, although less than in a five-membered ring, contributes to its reactivity. The reactivity of this moiety is analogous to that of 3-substituted glutaric anhydrides.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the principal reaction pathway for the cyclic anhydride. This involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring.

A notable example of this reactivity is the desymmetrization of related 3-substituted glutaric anhydrides by alcoholysis. researchgate.netgoogle.com This process, often catalyzed by enzymes or chiral organocatalysts, results in the formation of chiral monoesters. researchgate.netgoogle.com For instance, studies on the alcoholysis of N-protected 3-aminoglutaric anhydrides have demonstrated that the reaction proceeds with high enantioselectivity in the presence of suitable catalysts, yielding γ-carboxy-β-amino acids. researchgate.net The choice of nucleophile (alcohol) and catalyst significantly influences the reaction's stereochemical outcome and yield. researchgate.netgoogle.com

The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl groups, followed by the collapse of the tetrahedral intermediate and cleavage of the acyl-oxygen bond, leading to the ring-opened product. The stereochemistry of the starting material and the nature of the catalyst direct the nucleophile to preferentially attack one of the two diastereotopic carbonyl groups.

| Nucleophile | Catalyst | Product Type | Reference |

| Methanol | Bis-quinine-squaramide | γ-carboxy-β-amino acid | researchgate.net |

| Various Alcohols | Lipase | (R)- or (S)-3-arylglutaric acid monoesters | google.com |

| l-menthol | None (thermal) | Diastereomeric mono-l-menthyl esters | researchgate.net |

Hydrolytic Pathways and Equilibrium Studies

In the presence of water, this compound is expected to undergo hydrolysis to yield the corresponding dicarboxylic acid, (S)-3-aminoglutaric acid. This reaction follows a similar nucleophilic acyl substitution mechanism, with water acting as the nucleophile. The hydrolysis of the related glutaric anhydride has been shown to proceed to form glutaric acid. researchgate.net

Reactions Involving the Amino Group

The primary amino group at the C3 position is a key site of reactivity, capable of acting as a nucleophile in various reactions.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo acylation with acylating agents such as acid chlorides or other anhydrides to form the corresponding amides. This is a standard reaction of primary amines. uobasrah.edu.iq For instance, the Dakin-West reaction, which transforms an α-amino acid into a keto-amide using an acid anhydride, involves the acylation of the amino group. wikipedia.org While this reaction is typically associated with α-amino acids, the underlying principle of N-acylation is applicable.

The synthesis of polypeptides from N-benzyloxycarbonyl-3-aminoglutaric acid anhydride proceeds through the in-situ formation of the amino acid anhydride followed by polymerization, which involves the formation of amide bonds. oup.com This demonstrates the capability of the amino group in a similar structural context to participate in amidation reactions.

| Reagent | Reaction Type | Expected Product |

| Acetyl Chloride | N-Acylation | (3S)-3-Acetamidooxane-2,6-dione |

| Acetic Anhydride | N-Acylation | (3S)-3-Acetamidooxane-2,6-dione |

| Benzoyl Chloride | N-Benzoylation | (3S)-3-Benzamidooxane-2,6-dione |

Formation of Schiff Bases and Imines

The primary amino group of this compound is expected to react with aldehydes and ketones to form Schiff bases or imines. masterorganicchemistry.com This condensation reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

While specific studies on the formation of Schiff bases from this compound are not prevalent in the reviewed literature, the general reactivity of primary amines with carbonyl compounds is a well-established principle in organic chemistry. masterorganicchemistry.com The reaction of imines with cyclic anhydrides has been explored, suggesting that the resulting imine from this compound could potentially undergo further intramolecular or intermolecular reactions. derpharmachemica.com

Tautomerism and Isomerization Dynamics

This compound has the potential to exhibit tautomerism. Specifically, keto-enol tautomerism can occur due to the presence of α-hydrogens adjacent to the carbonyl groups. libretexts.orglibretexts.orgpressbooks.pub The enol form would contain a hydroxyl group and a carbon-carbon double bond within the heterocyclic ring.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.com For simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.orgpressbooks.pub However, in certain structural contexts, the enol form can be significantly stabilized. libretexts.org Theoretical studies on related heterocyclic systems have shown that different tautomers can exist, with their relative stabilities being solvent-dependent. nih.govresearchgate.net

In addition to keto-enol tautomerism, the presence of the chiral center at the C3 position means that the molecule is chiral. Isomerization at this center would require bond-breaking and bond-forming events, which are not typically observed under standard conditions. The stereochemical integrity of the (3S) configuration is generally maintained throughout the reactions unless conditions are harsh enough to induce epimerization.

Keto-Enol and Amine-Imine Tautomerism

Tautomerism, the interconversion of constitutional isomers, is a key aspect of the chemistry of this compound. researchgate.net The molecule can theoretically exist in several tautomeric forms, primarily involving keto-enol and amine-imine equilibria. The presence of a dicarbonyl moiety suggests the potential for tautomerism. cymitquimica.com

Keto-Enol Tautomerism:

The oxane-2,6-dione ring contains two carbonyl groups. The hydrogen atom at the C3 position, being alpha to the C2 carbonyl group, can participate in keto-enol tautomerism. This equilibrium involves the migration of this proton and a shift of a pi-bond, resulting in the formation of an enol tautomer.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.net Generally, for simple monocarbonyl compounds, the keto form is significantly more stable and predominates at equilibrium. researchgate.net However, in dicarbonyl systems, the enol form can be stabilized by conjugation and intramolecular hydrogen bonding.

Keto Form: This is the standard representation of the molecule, with two distinct carbonyl groups at positions 2 and 6.

Enol Forms: Two potential enol tautomers can be formed by the migration of the C3 proton. The enolization towards the C2 carbonyl would result in a hydroxyl group at C2 and a double bond between C3 and C2. Enolization involving the C4 protons would also be possible.

Amine-Imine Tautomerism:

The presence of a primary amino group at C3 allows for amine-imine tautomerism. This involves the migration of a proton from the nitrogen atom to an adjacent carbon, forming an imine.

Amine Form: The this compound structure as named.

Imine Forms: Tautomerization could lead to an imine where the double bond is between the nitrogen and the C3 carbon. This would require the loss of a proton from the amino group and the gain of a proton at an adjacent atom, which is less common in this specific structure without a clear proton shuttle mechanism. A more plausible imine tautomer would arise from the enol form, where the amino group is in conjugation with the double bond, leading to an enamine-imine type equilibrium. Studies on other heterocyclic systems have confirmed the existence of amine-imine tautomerism, often influenced by substituents and solvent. oup.com

The interplay between keto-enol and amine-imine tautomerism can lead to a complex mixture of species in solution, although it is expected that the amino-diketo form is the most stable and predominant.

Table 1: Plausible Tautomeric Forms of 3-Aminooxane-2,6-dione

| Tautomer Type | Name | Structural Features | Predicted Relative Stability |

| Keto-Amine | This compound | C2=O, C6=O, C3-NH2 | High (Predominant) |

| Enol-Amine | (3S)-3-Amino-2-hydroxy-oxane-6-one-2-ene | C2-OH, C6=O, C2=C3, C3-NH2 | Low |

| Enol-Amine | (3S)-3-Amino-6-hydroxy-oxane-2-one-5-ene | C2=O, C6-OH, C5=C6, C3-NH2 | Low |

| Keto-Imine | (3S)-3-Iminooxane-2,6-dione | C2=O, C6=O, C3=NH | Very Low |

| Enol-Imine | 2-Hydroxy-3-iminooxane-6-one | C2-OH, C6=O, C3=NH | Very Low |

Note: The relative stabilities are predictive and based on general chemical principles, as specific experimental or computational data for this compound are not available.

Stereochemical Inversion Mechanisms

The stereochemical integrity of the chiral center at the C3 position is crucial for the compound's biological activity and applications. Stereochemical inversion, or epimerization, would lead to the formation of its (3R) enantiomer, resulting in a racemic mixture.

The primary mechanism for stereochemical inversion at the C3 position in this compound would likely proceed through the formation of a planar intermediate. This can be facilitated by the tautomeric forms discussed previously.

Mechanism via Enolization:

The most probable pathway for racemization involves the formation of the enol tautomer. The C3 carbon in the keto form is sp3-hybridized and chiral. Upon enolization, the C3 carbon becomes sp2-hybridized and planar. Protonation of the enol intermediate can then occur from either face of the planar double bond with equal probability, leading to the formation of both the (3S) and (3R) enantiomers.

This process is often catalyzed by acids or bases.

Base-catalyzed enolization: A base can abstract the acidic proton from the C3 position, forming a planar enolate ion. Subsequent protonation of the enolate can occur from either side.

Acid-catalyzed enolization: Acid can protonate the C2 carbonyl oxygen, making the C3 proton more acidic and facilitating enol formation.

Studies on related compounds, such as amino acid anhydrides, have noted that racemization can occur under certain conditions, particularly during synthesis or in solution. mdpi.compublish.csiro.au

Mechanism via Imine Formation:

Similarly, the formation of an imine tautomer would also lead to a planar sp2-hybridized carbon at the C3 position, which upon reprotonation could lead to racemization. However, as the keto-enol pathway is generally more facile for α-amino carbonyl compounds, this is considered a less likely primary mechanism for stereochemical inversion.

The rate of stereochemical inversion would be dependent on several factors, including:

pH of the solution: Both acidic and basic conditions can catalyze the enolization process.

Solvent: Polar protic solvents may facilitate proton transfer and stabilize the charged intermediates involved in the inversion pathway.

Temperature: Higher temperatures generally increase the rate of chemical reactions, including the rate of tautomerization and subsequent epimerization.

Table 2: Factors Influencing Stereochemical Inversion of this compound

| Factor | Influence on Stereochemical Inversion | Mechanistic Rationale |

| pH | Increased rate in acidic or basic conditions | Catalysis of enol/enolate formation, which is the key planar intermediate for racemization. |

| Solvent Polarity | Increased rate in polar protic solvents | Stabilization of charged intermediates (enolates, protonated carbonyls) and facilitation of proton transfer steps. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy to overcome the barrier for tautomerization and inversion. |

Note: This table is based on established principles of stereochemical inversion in carbonyl compounds, as direct experimental data for this compound is not available.

Derivatization Strategies and Analogue Synthesis Based on 3s 3 Aminooxane 2,6 Dione

Preparation of Substituted (3S)-3-Aminooxane-2,6-dione Derivatives

The primary amino group of this compound is a key handle for derivatization, allowing for the synthesis of a wide array of N-substituted analogues through acylation and alkylation reactions.

Acylation is a common strategy to introduce diverse functionalities. A prominent example is the reaction of this compound with phthalic anhydride (B1165640) or its derivatives. This condensation reaction, typically carried out in a high-boiling point solvent like glacial acetic acid or N,N-dimethylformamide (DMF) under reflux conditions, leads to the formation of the corresponding N-phthaloyl derivatives. mdpi.comresearchgate.net This reaction is the cornerstone of the synthesis of thalidomide (B1683933) and its analogues, such as pomalidomide (B1683931), where a substituted phthalic anhydride is used. nih.govmdpi.com The reaction proceeds by nucleophilic attack of the amino group on the anhydride, followed by cyclization to form the characteristic imide linkage. researchgate.net

Beyond phthalic anhydrides, other acylating agents are also employed. For instance, the reaction with 8-bromo-6-methyl-2H-benzo[d] acs.orgCurrent time information in Bangalore, IN.oxazine-2,4(1H)-dione in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) has been used to create complex heterocyclic derivatives. researchgate.net Multi-component reactions, such as the Ugi four-component reaction, have also been utilized to generate N-acyl-3-aminoglutarimides, which can introduce significant structural diversity in a single step. uwa.edu.au

Alkylation of the amino group presents another route to novel derivatives, although it can be more challenging. Direct alkylation can suffer from low chemoselectivity. researchgate.net Reductive amination, reacting the core amine with various aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, is a more controlled method for introducing alkyl groups. uwa.edu.au This approach has been explored for synthesizing analogues bearing alkyl-amine moieties on the phthalimide (B116566) ring of pomalidomide precursors. uwa.edu.au

| Starting Material | Reagent | Reaction Type | Resulting Derivative Class |

| This compound | Phthalic Anhydride | Acylation/Condensation | N-Phthaloyl Derivatives (e.g., Thalidomide) |

| This compound | Substituted Phthalic Anhydrides | Acylation/Condensation | N-Phthaloyl Derivatives (e.g., Pomalidomide) |

| This compound | 8-bromo-6-methyl-2H-benzo[d] acs.orgCurrent time information in Bangalore, IN.oxazine-2,4(1H)-dione | Acylation/Addition | Complex Heterocyclic Amides |

| This compound | Aldehydes/Ketones + Reducing Agent | Reductive Amination | N-Alkyl Derivatives |

Synthetic Routes to Conformationally Restricted Analogues

Constraining the conformation of the this compound scaffold is a key strategy in drug design to enhance binding affinity and selectivity for a specific biological target. This is achieved by introducing structural elements that limit the rotational freedom of the molecule, often by creating polycyclic systems.

One effective method for creating conformationally restricted analogues is through the synthesis of spirocyclic systems . The Castagnoli-Cushman reaction, catalyzed by Lewis acids such as indium(III) triflate (In(OTf)₃), has been successfully applied to generate spirocyclic lactams. researchgate.net This reaction involves the condensation of an imine, formed from α-aminoglutarimide and an aldehyde, with an anhydride like homophthalic anhydride, to construct a spiro-fused polycyclic structure in a diastereoselective manner. researchgate.net Another approach to spirocyclic frameworks involves multi-step sequences starting from functionalized cyclobutanones, using reactions like [2+2] cycloadditions to build the spiro core, which is then elaborated into a glutamic acid analogue and cyclized. nih.gov

The introduction of small, strained rings is another strategy. For example, oxetane (B1205548) analogues of thalidomide have been synthesized. acs.org In these derivatives, one of the carbonyl groups of the phthalimide ring is replaced by an oxetane ring. This "imide C=O to oxetane swap" creates a rigid, three-dimensional structure that significantly alters the molecule's shape and metabolic stability while potentially blocking in vivo racemization. acs.org

Bicyclic analogues are also of significant interest. These can be synthesized through various cyclization strategies. For instance, intramolecular reactions can be designed to fuse an additional ring onto the piperidine-2,6-dione core. While specific examples starting directly from this compound are specialized, general methodologies for creating bicyclic azacompounds from 1,4- and 1,5-diketones or ketoesters provide a blueprint for accessing such rigid scaffolds. researchgate.net These approaches highlight the demand for motifs with an increased density of sp³-hybridized centers to create more defined three-dimensional structures. uwa.edu.au

| Strategy | Key Reaction | Resulting Analogue Type | Conformational Effect |

| Spirocyclization | Castagnoli-Cushman Reaction | Spirocyclic Lactams | Locks the orientation of substituents on the glutarimide (B196013) ring. |

| Strained Ring Incorporation | Imide C=O to Oxetane Swap | Oxetane Analogues | Introduces a rigid, 3D element, restricting planarity. |

| Bicyclization | Intramolecular Cyclization | Fused Bicyclic Systems | Creates a rigid, fused ring system, eliminating bond rotations. |

Design and Synthesis of Conformationally Flexible Derivatives

In contrast to conformational restriction, the design of more flexible derivatives of this compound is a less common but still relevant strategy. The goal is often to introduce linkers that can position the pharmacophore optimally within a binding pocket or to create bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs).

The primary method for introducing flexibility is through the alkylation or acylation of the amino group with long, flexible chains . These chains can contain various functional groups and heteroatoms, allowing for a wide range of motion. For instance, the synthesis of thalidomide analogues bearing flexible tethers on the phthalimide ring has been explored to investigate structure-activity relationships. uwa.edu.au These tethers can be simple alkyl chains or more complex linkers incorporating ether or amine functionalities. uwa.edu.au

The synthesis of these derivatives typically follows standard substitution chemistry. For example, N-benzyl derivatives can be prepared by reacting the aminoglutarimide with a substituted benzyl (B1604629) halide. researchgate.netnih.gov By varying the length and composition of the chain attached to the halide, a library of derivatives with varying degrees of flexibility can be generated. This approach was used to create a series of thalidomide–donepezil hybrids, where the two pharmacophores are connected by a flexible linker, allowing them to engage with multiple biological targets. nih.gov

While ring-opening of the glutarimide moiety would be the most direct way to dramatically increase conformational freedom, this generally leads to inactive compounds and is not a widely pursued strategy for creating analogues. Instead, the focus remains on using the intact this compound core as a stable anchor and introducing flexibility through appended side chains.

| Strategy | Synthetic Method | Moiety Introduced | Effect on Flexibility |

| Flexible Side Chain Addition | N-Alkylation | Long alkyl or benzyl chains | Increases rotational freedom of the appended group. |

| Flexible Linker Incorporation | N-Acylation / N-Alkylation | Polyethylene glycol (PEG) or long-chain alkyl linkers | Connects the core to another moiety with a non-rigid tether. |

Role As a Chiral Precursor and Synthon in Advanced Organic Synthesis

Applications in the Synthesis of Natural Products Scaffolds

The inherent chirality of (3S)-3-Aminooxane-2,6-dione makes it an attractive starting material for the total synthesis of natural products. Its derivatives have been instrumental in building key structural motifs found in biologically active compounds.

A notable application is in the synthesis of γ-glutamyl dipeptides, which are common constituents in various plants. For instance, the natural dipeptide γ-glutamylmarasmine has been synthesized in its optically active form starting from L-glutamic acid, utilizing N-phthaloyl-L-glutamic anhydride (B1165640) as a key intermediate. Current time information in Bangalore, IN.researchgate.net This protected form of this compound undergoes a regioselective acylation of another amino acid, demonstrating its role as a γ-L-glutamyl transfer reagent. researchgate.net

Furthermore, derivatives of L-glutamic acid are crucial for constructing more complex scaffolds. In the synthesis of the quinazoline (B50416) alkaloid auranthine (B28535), dimethyl L-glutamate was used to construct the central 1,4-benzodiazepine-2,5-dione core, a privileged scaffold in medicinal chemistry. rsc.org The synthesis proceeds by reacting dimethyl L-glutamate with isatoic anhydride, leading to the formation of the seven-membered heterocyclic ring while retaining the chiral integrity derived from the initial glutamic acid derivative. rsc.org

The significance of glutamic acid derivatives is also highlighted in the synthesis of β-hydroxy derivatives of L-glutamic acid, which are components of several natural products. rsc.org These syntheses often involve intricate stereocontrolled steps where the original chirality of the starting material directs the formation of new stereocenters.

Table 1: Examples of Natural Product Scaffolds Synthesized from L-Glutamic Acid Derivatives

| Starting Material Derivative | Target Scaffold/Product | Key Transformation | Reference |

|---|---|---|---|

| N-Phthaloyl-L-glutamic anhydride | γ-Glutamylmarasmine | Regioselective acylation of L-cystine derivative | researchgate.net |

| Dimethyl L-glutamate | Auranthine (1,4-benzodiazepine-2,5-dione core) | Cyclization with isatoic anhydride | rsc.org |

Utility in the Construction of Complex Heterocyclic Systems

The reactivity of the anhydride in this compound provides a direct route to various heterocyclic structures through ring-opening and subsequent cyclization reactions. The amino group at the chiral center offers a handle for further functionalization and annulation strategies.

The formation of the 1,4-benzodiazepine-2,5-dione scaffold in the synthesis of auranthine is a prime example of its utility in constructing complex, multi-ring systems. rsc.org The reaction of L-glutamic acid dimethyl ester with isatoic anhydride results in a sequential addition-elimination process that builds the heterocyclic core. rsc.org

Another application involves the regioselective acylation of amines to form amide bonds, which can be precursors to larger heterocyclic frameworks. For example, N-phthaloyl-L-glutamic anhydride reacts with cyclohexylamine (B46788) in high yield and without racemization to produce γ-L-glutamylcyclohexylamide. unite.edu.mk This reaction highlights the anhydride's role as a selective acylating agent, a fundamental transformation in building complex molecules. The resulting amide can be a building block for more elaborate structures.

Derivatives of glutamic acid have also been explored for the synthesis of novel L-iso-glutamine derivatives, which can be cyclized to form piperidinedione analogues, a class of compounds with significant biological activity. researchgate.net

Stereocontrolled Introduction of Chirality via this compound

One of the most significant applications of this compound is in leveraging its inherent (S)-stereochemistry to induce chirality in new molecules. The compound serves as a chiral pool starting material, where the original stereocenter is preserved and transferred to the final product.

This principle is effectively demonstrated in the synthesis of stereoregular AABB-type polyamides. researchgate.net Here, a derivative of L-glutamic acid is used as a chiral monomer. The regioselective attack of a chiral amine on the activated carboxyl group of the glutamic acid derivative proceeds with retention of stereochemistry, leading to the formation of a stereoregular polymer chain. researchgate.net

Similarly, visible-light photoredox catalysis has been employed to synthesize a wide range of unnatural chiral α-amino acids starting from L-glutamic acid derivatives. nih.gov In this methodology, the chiral α-carbon of the glutamic acid derivative is maintained, serving as the stereochemical foundation for the newly synthesized amino acids under mild reaction conditions. nih.gov

However, it is crucial to select appropriate reaction conditions to avoid racemization. For instance, in the synthesis of thalidomide (B1683933) and its analogues, which feature a related 3-aminopiperidine-2,6-dione (B110489) core derived from glutamine, racemization can occur at the chiral center under certain thermal or basic conditions. mdpi.com This underscores the importance of carefully controlled synthetic procedures when using these chiral synthons.

Table 2: Stereocontrolled Syntheses Utilizing L-Glutamic Acid Derivatives

| Synthetic Target | Key Chiral Precursor | Methodological Highlight | Reference |

|---|---|---|---|

| Stereoregular Polyamide | Pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate | Regioselective condensation with chiral diamine | researchgate.net |

| Unnatural Chiral α-Amino Acids | L-Glutamic acid derivatives | Visible-light photoredox-mediated radical reaction | nih.gov |

Precursor for Amino Acid Derivatives and Peptidomimetics

This compound and its protected forms are highly effective reagents for the synthesis of γ-glutamyl amino acids and peptides. The anhydride's reactivity is harnessed to regioselectively acylate the amino group of other amino acids at the γ-carboxyl position.

A historic patent describes the preparation of L-glutamic acid anhydride hydrochloride and its direct conversion to isoglutamine, an amide derivative of glutamic acid, upon reaction with liquid ammonia. google.com This represents a foundational application of the compound as a precursor to amino acid derivatives.

More recent studies have expanded on this utility. A straightforward, two-step, one-pot procedure has been developed for the synthesis of various γ-glutamyl derivatives of sulfur-containing amino acids using N-phthaloyl-L-glutamic acid anhydride. mdpi.com This method avoids the need for protecting groups on the nucleophilic amino acid and proceeds in good yield. mdpi.com

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, also benefits from this chemistry. N-protected glutamic anhydrides are condensed with various L-amino acid methyl esters to create novel L-iso-glutamine derivatives, which have been investigated as potential antitumor agents. researchgate.net The use of mixed anhydrides derived from N-protected amino acids, including glutamic acid, is a classical and effective strategy for forming peptide bonds while aiming to minimize racemization. cdnsciencepub.comresearchgate.net

Table 3: Synthesis of Amino Acid Derivatives and Peptidomimetics

| Precursor | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| L-Glutamic acid anhydride hydrochloride | Liquid Ammonia | Isoglutamine | Amino acid derivative synthesis | google.com |

| N-Phthaloyl-L-glutamic anhydride | Sulfur-containing amino acids | γ-Glutamyl-S-alkylcysteines | Flavor enhancers, nutraceuticals | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3s 3 Aminooxane 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3S)-3-aminopiperidine-2,6-dione, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and providing insights into the stereochemistry of the chiral center.

¹H NMR Spectroscopy: The proton NMR spectrum of (3S)-3-aminopiperidine-2,6-dione hydrochloride in a deuterated solvent like D₂O or CD₃OD reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the amino group. The protons on the piperidine (B6355638) ring typically appear as complex multiplets in the aliphatic region. The proton at the chiral center (C3) is of particular diagnostic importance, and its coupling to the adjacent methylene protons can provide information about the conformation of the piperidine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The two carbonyl carbons of the glutarimide (B196013) ring are typically observed at the downfield region of the spectrum. The chemical shift of the chiral carbon (C3) bearing the amino group is also a key indicator of the molecular structure.

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|---|

| ¹H | D₂O | 400 | 2.05-2.15 (m, 1H) | H4 |

| ¹H | D₂O | 400 | 2.45-2.50 (m, 1H) | H4' |

| ¹H | D₂O | 400 | 2.90-3.00 (m, 2H) | H5 |

| ¹H | D₂O | 400 | 4.10-4.20 (m, 1H) | H3 |

| ¹³C | CD₃OD | 100 | 23.81 | C4 |

| ¹³C | CD₃OD | 100 | 31.30 | C5 |

| ¹³C | CD₃OD | 100 | 50.94 | C3 |

| ¹³C | CD₃OD | 100 | 170.68 | C6=O |

| ¹³C | CD₃OD | 100 | 173.46 | C2=O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (3S)-3-aminopiperidine-2,6-dione is characterized by absorption bands corresponding to the vibrations of its functional groups. The presence of two carbonyl groups in the glutarimide ring gives rise to strong C=O stretching vibrations, typically observed in the region of 1670-1710 cm⁻¹. The N-H stretching vibrations of the primary amine and the amide can be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ring are expected in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: While specific Raman spectra for (3S)-3-aminopiperidine-2,6-dione are not widely published, the technique is expected to provide complementary information to IR spectroscopy. The C-C bond vibrations within the piperidine ring and the symmetric stretching of the C=O groups are expected to be Raman active.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1703, 1673 | C=O stretching | Amide carbonyl |

| ~3300 | N-H stretching | Amine/Amide |

| ~2950 | C-H stretching | Aliphatic CH₂ |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming the absolute stereochemistry of chiral molecules like (3S)-3-aminopiperidine-2,6-dione.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. The specific rotation of (S)-3-aminopiperidine-2,6-dione hydrochloride has been reported as [α]D²⁵ = -49.3 (c 1.0, MeOH), indicating its levorotatory nature. This value is a key parameter for enantiomeric purity assessment.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of (3S)-3-aminopiperidine-2,6-dione would be expected to show Cotton effects associated with the electronic transitions of the carbonyl chromophores. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center, thus providing definitive proof of the (S)-configuration.

High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For (3S)-3-aminopiperidine-2,6-dione, HRMS provides unequivocal confirmation of its molecular formula. The exact mass of the protonated molecule [M+H]⁺ has been determined to be 129.0664, which is consistent with the molecular formula C₅H₉N₂O₂⁺. For the hydrochloride salt, the accurate mass is 164.0353, corresponding to the formula C₅H₉ClN₂O₂.

Crystallographic Analysis for Solid-State Conformation

Computational and Theoretical Chemistry Studies of 3s 3 Aminooxane 2,6 Dione

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic properties that govern the chemical behavior of (3S)-3-Aminopiperidine-2,6-dione. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from QM calculations focus on several key areas:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For (3S)-3-Aminopiperidine-2,6-dione, the HOMO is typically localized around the lone pair of the amino group, identifying it as the primary site for electrophilic attack. The LUMO is generally distributed across the two carbonyl carbons, marking them as the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are concentrated around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors. The region around the amino group's hydrogen atoms shows a positive potential (blue), highlighting them as hydrogen bond donors.

Atomic Partial Charges: Calculation of partial charges on each atom reveals the polarity of the bonds. The nitrogen of the amino group and the oxygen atoms of the carbonyls carry negative partial charges, while the carbonyl carbons and the hydrogens of the amino group carry positive partial charges. This charge distribution is critical for predicting intermolecular interactions.

| Parameter | Significance for (3S)-3-Aminopiperidine-2,6-dione |

| HOMO Energy | Indicates the energy of the outermost electrons; a higher energy suggests greater ease of donating electrons (nucleophilicity), primarily from the amino group. |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; a lower energy suggests a greater propensity to accept electrons (electrophilicity), particularly at the carbonyl carbons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Electrostatic Potential | Maps regions of positive and negative charge, identifying likely sites for electrostatic interactions, such as hydrogen bonding and reactions with charged species. |

| Partial Atomic Charges | Quantifies the charge distribution within the molecule, explaining bond polarity and influencing how the molecule interacts with solvents and biological targets. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgijpsr.com For a cyclic molecule like (3S)-3-Aminopiperidine-2,6-dione, this analysis is crucial for understanding its three-dimensional shape, which dictates how it fits into the active site of a biological target.

The six-membered piperidine-2,6-dione ring is not planar and adopts puckered conformations to minimize angle and torsional strain. libretexts.org

Ring Conformation: The most stable conformation for the piperidine (B6355638) ring is the chair conformation . This arrangement minimizes steric hindrance and torsional strain between substituents.

Substituent Position: The amino group at the C3 position can exist in two primary orientations: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing outwards from the plane of the ring). Computational energy calculations are used to determine the relative stability of these conformers. For monosubstituted six-membered rings, the equatorial position is generally favored to avoid steric clashes with other axial atoms (1,3-diaxial interactions). Therefore, the conformer with the amino group in the equatorial position is predicted to be the most stable, lowest-energy state.

An energy landscape map can be generated by systematically rotating the rotatable bonds (such as those in the amino group) and calculating the potential energy at each step. This map reveals the stable low-energy conformers (valleys on the map) and the energy barriers (hills) required to transition between them.

| Conformational Feature | Description | Computational Insight |

| Ring Pucker | The piperidine-2,6-dione ring adopts a non-planar chair conformation. | Energy minimization calculations confirm the chair form is significantly lower in energy than alternative boat or twist-boat conformations. |

| Amino Group Orientation | The C3-amino group can be in either an axial or equatorial position. | The equatorial conformer is the global minimum energy structure due to the avoidance of unfavorable 1,3-diaxial steric interactions. |

| Rotational Barriers | The energy required to rotate around the C-N bond of the amino group. | QM calculations can quantify these barriers, providing insight into the flexibility of the amino group at different temperatures. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior and interactions, offering insights that are often inaccessible through static modeling alone.

For (3S)-3-Aminopiperidine-2,6-dione, MD simulations are particularly useful for exploring:

Solvation: Simulating the molecule in a box of explicit solvent molecules (e.g., water) reveals how it interacts with its environment. These simulations can map the hydration shell and quantify the strength and lifetime of hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding water. This is critical for understanding its solubility and transport properties.

Protein-Ligand Binding: (3S)-3-Aminopiperidine-2,6-dione is the core of molecules known to bind to proteins like Cereblon (CRBN). MD simulations can model the binding process and the stability of the resulting complex. Researchers can analyze the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand in the protein's binding pocket.

Conformational Dynamics: While QM can find stable conformers, MD shows how the molecule transitions between them in a dynamic environment. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the piperidine ring and the amino group, which is essential for its biological function.

| MD Simulation Application | Information Obtained | Relevance |

| Solvation in Water | Radial distribution functions, hydrogen bond analysis, solvation free energy. | Predicts solubility and provides a basis for understanding interactions in an aqueous biological environment. |

| Binding to a Target Protein (e.g., CRBN) | Binding free energy (e.g., via MM/PBSA), root-mean-square deviation (RMSD) of the complex, identification of key interacting residues. | Elucidates the molecular basis of biological activity and can guide the design of more potent analogs. |

| Self-Aggregation | Analysis of intermolecular interactions in a concentrated solution. | Investigates the tendency of molecules to form dimers or larger aggregates, which can affect bioavailability. |

Reaction Mechanism Predictions via Computational Methods

Computational methods, primarily based on QM calculations, are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, these methods can identify the lowest-energy path from reactants to products.

For (3S)-3-Aminopiperidine-2,6-dione, this approach can be used to predict mechanisms for various transformations:

Identifying Transition States: A transition state (TS) is the highest energy point along the reaction coordinate. Computational algorithms can locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate.

Modeling Enzymatic Reactions: The biosynthesis of (3S)-3-Aminopiperidine-2,6-dione from L-glutamine is catalyzed by enzymes. nih.govresearchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods can be used to model these reactions. In this approach, the reacting part of the system (the substrate and key enzymatic residues) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with more efficient MM methods. This allows for the study of how the enzyme's active site stabilizes the transition state and catalyzes the reaction.

Predicting Regio- and Stereoselectivity: For reactions with multiple possible outcomes, such as the acylation of the amino group versus the ring nitrogen, computational methods can predict the most likely product by comparing the activation energies of the competing pathways. The path with the lower activation energy will be the kinetically favored one. For instance, studies on its biosynthesis confirm that enzymatic processes yield the (S)-enantiomer with high specificity. nih.gov

Molecular Interactions and Mechanistic Studies of 3s 3 Aminooxane 2,6 Dione in Biological Contexts

Enzymatic Substrate and Inhibitor Studies (Non-Clinical)

The interaction of (3S)-3-Aminooxane-2,6-dione with enzymes has been explored both as a substrate in biosynthetic pathways and as an inhibitor or a component of inhibitors targeting enzymes crucial for cellular processes.

As a substrate, (3S)-3-aminopiperidine-2,6-dione is a key intermediate in the microbial biosynthesis of the blue pigment indigoidine (B1217730). nih.gov The enzyme responsible for this synthesis, IdgS, is a nonribosomal peptide synthetase (NRPS). nih.gov Its thioesterase (TE) domain catalyzes the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net Subsequently, the oxidation (Ox) domain of IdgS is responsible for the dehydrogenation of this intermediate as a step towards the final dimerization into indigoidine. nih.govresearchgate.netconsensus.app Researchers have engineered the IdgS enzyme to create a biocatalyst for the efficient, enantiomerically pure production of the (S)-enantiomer. nih.govresearchgate.net

In the context of enzyme inhibition, the compound, often referred to in its hydrochloride salt form (3-Aminopiperidine-2,6-dione hydrochloride or 3AP), has been reported to hinder the growth of various cancer cell lines. smolecule.combiosynth.com One proposed, though not fully elucidated, mechanism is the inhibition of DNA synthesis through the blockage of an enzyme referred to as "benzoate". smolecule.combiosynth.comsmolecule.com Additionally, it has been described as a potent inhibitor of "pomalidomide synthetase". smolecule.combiosynth.com However, the most significant role of this compound in enzyme interaction studies is as a fundamental building block for a class of drugs that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. smolecule.comnih.gov

| Enzyme/System | Role of this compound | Observed Effect | Reference |

| IdgS Thioesterase Domain | Substrate (formed from L-Gln) | Cyclization of L-glutamine to form the piperidine-2,6-dione ring. | nih.govresearchgate.net |

| IdgS Oxidation (Ox) Domain | Substrate | Dehydrogenation, a key step in the biosynthesis of indigoidine. | nih.gov |

| "Benzoate" | Inhibitor | Proposed inhibition of DNA synthesis in cancer cells. | smolecule.combiosynth.comsmolecule.com |

| "Pomalidomide Synthetase" | Inhibitor | Potent inhibition reported. | smolecule.combiosynth.com |

| Cereblon (CRBN) E3 Ligase Complex | Precursor to binders | Serves as the essential glutarimide (B196013) moiety for immunomodulatory drugs (IMiDs) that bind to CRBN. | smolecule.comnih.gov |

Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids (Non-Clinical)

The biological effects of this compound are largely dictated by its interactions with key cellular macromolecules.

Proteins: The most critical protein interaction identified for the (3S)-3-aminopiperidine-2,6-dione moiety is with Cereblon (CRBN) . nih.gov CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The (S)-enantiomer of the 3-aminopiperidine-2,6-dione (B110489) ring is essential for the activity of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), and it preferentially binds to a specific pocket in the CRBN thalidomide-binding domain (TBD). nih.govpnas.org This binding does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.gov

This unique mechanism has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs), where the glutarimide moiety of this compound is incorporated into molecules that recruit CRBN to a specific protein of interest, thereby inducing its degradation. nih.gov The stereochemistry at the 3-position is crucial, with the (S)-enantiomer showing significantly higher binding affinity for CRBN compared to the (R)-enantiomer. Various studies have synthesized and tested derivatives, demonstrating the importance of this core structure for CRBN binding affinity. chemrxiv.orgacs.org

| Derivative Scaffold | Measured IC50 for CRBN Binding | Reference |

| Fluorinated benzamide (B126) derivatives | Varied, with some showing lower IC50 values than non-halogenated counterparts | acs.org |

| Benzamide-based thalidomide (B1683933) analogs | Showed promising CRBN binding | nih.gov |

Nucleic Acids: Several sources suggest that 3-aminopiperidine-2,6-dione hydrochloride inhibits DNA synthesis. smolecule.combiosynth.comsmolecule.com This effect is often linked to the purported inhibition of the enzyme "benzoate," which is described as being crucial for cellular proliferation. smolecule.com However, direct interaction studies, such as binding or intercalation assays with DNA itself, are not detailed in the reviewed literature.

Lipids: There is currently no specific information available from the reviewed sources regarding the direct interactions of this compound with lipids or lipid membranes. The compound's reactivity and interactions are primarily characterized by its hydrogen bonding capabilities and dipole-dipole interactions facilitated by its amino and carbonyl groups. scbt.com

Molecular Pathways and Signaling Mechanisms Modulated by this compound (Non-Clinical)

The interactions of this compound and its derivatives at the molecular level translate into the modulation of several critical cellular signaling pathways, primarily related to inflammation, cell growth, and angiogenesis.

TNF-α Signaling: A significant and frequently reported effect of compounds containing the 3-aminopiperidine-2,6-dione moiety is the inhibition of tumor necrosis factor-alpha (TNF-α) production. biosynth.comnih.gov TNF-α is a pro-inflammatory cytokine deeply involved in systemic inflammation and the survival of cancer cells. The inhibition of TNF-α is a key component of the anti-inflammatory and immunomodulatory activity of thalidomide and its analogs. nih.gov For instance, lenalidomide is reported to be up to 50,000 times more potent than thalidomide as a TNF-α inhibitor. nih.gov

Angiogenesis: The compound has demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis. smolecule.combiosynth.com This activity is attributed to the modulation of pathways involving vascular endothelial growth factor (VEGF), among others, leading to a reduced nutrient supply to tumors.

Protein Degradation Pathways: Through its interaction with CRBN, the (3S)-3-aminopiperidine-2,6-dione core is central to the targeted degradation of specific transcription factors. The binding of IMiDs to CRBN induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). google.com More recently, derivatives have been specifically designed to induce the degradation of IKAROS Family Zinc Finger 2 (IKZF2), also known as Helios, which is a critical protein for the function of regulatory T cells. google.com This targeted degradation presents a therapeutic strategy for cancer by potentially overcoming immune suppression within the tumor microenvironment. google.com

Apoptosis: By modulating these pathways, derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. google.com Pomalidomide, for example, can suppress hematopoietic tumor cell proliferation and induce apoptosis, even in multiple myeloma cell lines that have developed resistance to other treatments. google.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Currently, detailed and varied synthetic methodologies specifically for (3S)-3-Aminooxane-2,6-dione are not widely published. The development of new synthetic routes is a primary area for future research. Existing methods for similar structures, such as substituted glutaric anhydrides, often rely on the cyclization of corresponding dicarboxylic acids. For the synthesis of chiral amino-substituted derivatives, research could focus on:

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the oxane ring or in the introduction of the amino group.

Enzymatic Resolutions: Utilizing enzymes to selectively resolve a racemic mixture of 3-aminooxane-2,6-dione, a strategy that has proven successful for the analogous (S)‐3‐aminopiperidine‐2,6‐dione. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as derivatives of glutamic acid or other amino acids, to construct the chiral center of the target molecule. A divergent synthesis of γ-amino acid and γ-lactam derivatives from meso-glutaric anhydrides has been described, which could be adapted. nih.gov

| Synthetic Approach | Potential Starting Materials | Key Transformation | Anticipated Advantage |

| Asymmetric Catalysis | Glutamic acid, 2-aminoglutaric acid | Metal- or organo-catalyzed cyclization/amination | High enantiomeric excess, direct route |

| Enzymatic Resolution | Racemic 3-aminooxane-2,6-dione | Lipase (B570770) or amidase-catalyzed kinetic resolution | Access to both enantiomers, "green" approach |

| Chiral Pool Synthesis | (S)-Glutamic acid | Multi-step conversion | Stereochemical control from the outset |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely unexplored. As a cyclic anhydride (B1165640), it is expected to undergo reactions such as aminolysis, alcoholysis, and hydrolysis, opening the anhydride ring to form dicarboxylic acid derivatives. The presence of the chiral amino group offers further avenues for unique reactivity. Future research could investigate:

Ring-Opening Polymerization: Using the anhydride functionality to act as a monomer for the synthesis of novel polyesters and polyamides. The stereochemistry of the monomer could influence the properties of the resulting polymer.

Castagnoli-Cushman type Reactions: Reacting the anhydride with imines to generate substituted δ-lactams, a reaction known for analogues like diglycolic anhydride and glutaric anhydride. mdpi.com

Intramolecular Rearrangements: Investigating the potential for rearrangements involving the amino group and the anhydride, potentially leading to novel heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, and scalability. There is no specific research on the integration of this compound synthesis with these technologies. However, this represents a significant future opportunity.

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could allow for better control over reaction parameters, potentially improving yield and purity. The synthesis of related heterocyclic compounds has been successfully translated to flow conditions.

Automated Synthesis Platforms: Integrating the synthesis into automated platforms would enable the rapid generation of a library of derivatives. For instance, an automated system could perform the anhydride ring-opening with a variety of nucleophiles (alcohols, amines) to quickly produce a range of compounds for screening purposes. This approach is widely used in peptide synthesis and could be adapted. beilstein-journals.org

Advanced Applications in Materials Science and Catalysis

While no applications of this compound in materials science or catalysis have been reported, its structure suggests several possibilities.

Polymer Science: As a chiral monomer, it could be used to synthesize stereoregular polymers with unique physical properties, such as specialized optical or thermal characteristics.

Ligand Development: The molecule contains multiple coordination sites (carbonyl oxygens, amino nitrogen) and could be investigated as a chiral ligand for asymmetric catalysis. Its derivatives could potentially bind to metal centers to create catalysts for a range of chemical transformations. Research on other dione-containing molecules, like thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives, as ligands for nanocrystals highlights this potential. researchgate.netacs.org

Functional Materials: The polarity and hydrogen-bonding capabilities of the molecule could be exploited in the design of organogels or liquid crystals.

| Potential Application Area | Proposed Role of this compound | Desired Outcome |

| Materials Science | Chiral monomer | Stereoregular polymers with unique optical properties |

| Catalysis | Chiral ligand precursor | Novel catalysts for asymmetric synthesis |

| Functional Materials | Organogelator | New soft materials with tunable properties |

Biomimetic Synthesis and Biocatalytic Innovations

Biomimetic synthesis aims to mimic nature's synthetic strategies, while biocatalysis uses enzymes to perform chemical transformations. These are promising areas for future research involving this compound.

Biomimetic Approaches: While there are no known natural products containing the this compound core, biomimetic strategies could be employed to use it as a starting material for the synthesis of complex molecules, inspired by how nature builds polyketides from simple building blocks. researchgate.netuni-muenchen.de

Biocatalytic Synthesis: A key area of innovation would be the discovery or engineering of enzymes that can directly produce this compound. For example, research into the biosynthesis of the blue pigment indigoidine (B1217730) revealed that the enzyme IdgS can produce the related compound (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.gov A similar biocatalyst could potentially be developed for the oxygen-containing analogue.

Enzymatic Derivatization: Using enzymes like transaminases or acylases to modify this compound could lead to a variety of new chiral compounds in an environmentally friendly manner. Reductive aminases, for instance, have been used for the asymmetric synthesis of a wide range of chiral amines. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (3S)-3-Aminooxane-2,6-dione?

- Methodological Answer : The synthesis typically involves halogenation of precursor quinolinones followed by substitution with sodium azide. For example, sulfuryl chloride or bromine can halogenate 4-hydroxyquinolin-2-(1H)-ones to form 3-halogenated intermediates, which are then reacted with NaN₃ to introduce the azide group. Subsequent copper-catalyzed [3+2] cycloaddition with terminal alkynes yields triazole derivatives, a strategy adaptable for aminooxane-dione frameworks . Optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography or recrystallization ensures high enantiomeric purity .

Q. How can the structural integrity and stereochemistry of this compound be confirmed?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1710 cm⁻¹ for C=O, 3276 cm⁻¹ for N-H) .

- ¹H/¹³C NMR confirms stereochemistry via coupling constants and chemical shifts (e.g., δ 3.91 ppm for methoxy groups in analogs) .

- Mass spectrometry (EI/ESI) verifies molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

- X-ray crystallography (if crystalline) provides absolute configuration validation, as demonstrated in CRBN-ligand co-crystal structures .

Q. What experimental approaches are used to determine the physicochemical properties of this compound?

- Methodological Answer : Key parameters include:

- LogP : Measured via shake-flask method or estimated using Open Babel software to assess hydrophobicity .

- Melting point : Differential scanning calorimetry (DSC) or capillary methods.

- Stability : Stress testing under acidic/alkaline conditions (e.g., 1 M HCl/NaOH) with HPLC monitoring of degradation products .

- Aqueous solubility : Equilibrium solubility assays in phosphate-buffered saline (PBS) at physiological pH .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Protein-ligand interaction studies : Co-crystallize the compound with target proteins (e.g., cereblon [CRBN]) and resolve structures via X-ray diffraction (e.g., PDB ID: 9CUO) to identify binding motifs .

- Cellular assays : Use CRISPR/Cas9 knockout models to validate target specificity. For example, depleting CRBN in myeloma cells and assessing drug resistance .

- Transcriptomic profiling : RNA-seq or qPCR to monitor downstream gene expression (e.g., IKZF1/3 degradation in immunomodulatory drug studies) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple computational tools (e.g., molecular docking with AutoDock and Schrödinger) alongside in vitro assays (e.g., kinase inhibition screens) .